molecular formula C6H9ClO3 B8678293 Chlorooxoacetic acid isobutyl ester

Chlorooxoacetic acid isobutyl ester

Cat. No. B8678293
M. Wt: 164.59 g/mol
InChI Key: FCEMRJIKRVSQLE-UHFFFAOYSA-N
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Patent
US09150500B2

Procedure details

Isobutanol (191 μL, 2.1 mmol, 1.0 eq.) was added dropwise over 5 minutes to oxalyl chloride (350 μL, 4.14 mmol, 2.0 eq.) at 0° C., and the resulting mixture was stirred at room temperature for 2 hours. The excess oxalyl chloride was removed by rotary evaporation (40° C., 40 mmHg) and used without further purification.
Quantity
191 μL
Type
reactant
Reaction Step One
Quantity
350 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH:2]([CH3:4])[CH3:3].[C:6](Cl)(=[O:10])[C:7]([Cl:9])=[O:8]>>[CH2:1]([O:5][C:6](=[O:10])[C:7]([Cl:9])=[O:8])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
191 μL
Type
reactant
Smiles
C(C(C)C)O
Name
Quantity
350 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess oxalyl chloride was removed by rotary evaporation (40° C., 40 mmHg)
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C(C)C)OC(C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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